molecular formula C17H23ClN2O B5666751 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone

Cat. No.: B5666751
M. Wt: 306.8 g/mol
InChI Key: NFTRBJKYDCVXOS-WFASDCNBSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a cyclopropyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a suitable electrophile.

    Introduction of the Propyl Group: This step involves the alkylation of the pyrrolidine ring using a propyl halide under basic conditions.

    Attachment of the Chlorophenyl Group: This can be done via a nucleophilic substitution reaction using a chlorophenyl halide.

    Formation of the Cyclopropyl Moiety: This step involves the cyclopropanation of an appropriate alkene using a suitable carbene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
  • [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-bromophenyl)cyclopropyl]methanone
  • [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone

Uniqueness

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-2-3-12-10-20(11-15(12)19)16(21)17(8-9-17)13-4-6-14(18)7-5-13/h4-7,12,15H,2-3,8-11,19H2,1H3/t12-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTRBJKYDCVXOS-WFASDCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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